tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole moiety, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((3-(3-hydroxyisoxazol-5-yl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Amidation: The isoxazole derivative is then reacted with 3-aminopropanoic acid to form the corresponding amide.
Piperidine Derivative Formation: The amide is then coupled with a piperidine derivative, which is protected with a tert-butyl ester group to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the isoxazole ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((3-(3-hydroxyisoxazol-5-yl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H27N3O5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O5/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)11-18-14(21)5-4-13-10-15(22)19-25-13/h10,12H,4-9,11H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
GYSPSLAAGTYOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=O)NO2 |
Origin of Product |
United States |
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